molecular formula C9H14N4O2S B13686004 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine

5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine

Cat. No.: B13686004
M. Wt: 242.30 g/mol
InChI Key: HOEGKZBZDIQYBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride and piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity starting materials and solvents, as well as precise control of reaction temperature and time. The final product is often purified using recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrimidines .

Scientific Research Applications

5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine apart is its methanesulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

5-methylsulfonyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4O2S/c1-16(14,15)8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

HOEGKZBZDIQYBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1)N2CCNCC2

Origin of Product

United States

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